![molecular formula C18H25N3O3 B3122748 N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide CAS No. 303152-83-2](/img/structure/B3122748.png)
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide
Overview
Description
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide, also known as GSK3 inhibitor VIII, is a small molecule that has been widely used in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide acts as a competitive inhibitor of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
Inhibition of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide by N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide has been shown to have several biochemical and physiological effects, including the activation of Wnt signaling, the regulation of glucose metabolism, and the inhibition of inflammation.
Advantages and Limitations for Lab Experiments
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations, including its poor solubility in aqueous solutions and its potential off-target effects.
Future Directions
There are several future directions for the use of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide in scientific research. These include the development of more potent and selective inhibitors of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide, the investigation of its potential therapeutic applications in various diseases, and the exploration of its role in cellular processes beyond the regulation of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide. Additionally, the development of new methods for the synthesis and purification of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide may lead to more efficient and cost-effective production of this compound for scientific research.
Conclusion:
In conclusion, N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide is a small molecule that has been widely used in scientific research as a potent and selective inhibitor of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide. Its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes, make it an important compound for further investigation. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Scientific Research Applications
N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide has been widely used in scientific research as a potent and selective inhibitor of glycogen synthase kinase-3 (N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide). N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-(1-morpholino-2,3-dihydro-1H-inden-2-yl)-4-morpholinecarboxamide has been shown to have potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
N-(1-morpholin-4-yl-2,3-dihydro-1H-inden-2-yl)morpholine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(21-7-11-24-12-8-21)19-16-13-14-3-1-2-4-15(14)17(16)20-5-9-23-10-6-20/h1-4,16-17H,5-13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHNYJOAJUCCLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(CC3=CC=CC=C23)NC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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